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Compound of Interest

Methyl 5-bromo-2-
Compound Name: o
hydroxynicotinate

Cat. No.: B038631

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 5-bromo-2-
hydroxynicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromo-2-hydroxynicotinate is a substituted pyridine derivative that serves as a
crucial intermediate in the synthesis of various pharmaceutical compounds.[1] Its structural
complexity, arising from the interplay of a brominated pyridine core, a hydroxyl group, and a
methyl ester, necessitates a multi-faceted analytical approach for unambiguous
characterization. The presence of a 2-hydroxypyridine moiety also introduces the potential for
keto-enol tautomerism, which can be observed spectroscopically.

This guide provides a detailed analysis of the key spectroscopic data—Nuclear Magnetic
Resonance (*H and 3C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used
to confirm the identity and purity of this compound. The focus is on the practical interpretation
of the spectra, grounded in the fundamental principles of each technique and the specific
structural features of the molecule.

Molecular Structure and Physicochemical
Properties
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A thorough understanding of the molecule's basic properties is the foundation for interpreting its
spectroscopic output.

Molecular Formula: C7HeBrNOs[2][3]

Molecular Weight: 232.03 g/mol [2][3]

Monoisotopic Mass: 230.95311 Da[3][4]

Melting Point: 181-183 °C[3]

The structure contains several key features that will be diagnostic in its spectra: two aromatic
protons, a methyl ester group, and a hydroxyl group capable of tautomerizing to a pyridone
form.

Caption: Chemical Structure of Methyl 5-bromo-2-hydroxynicotinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule. For this compound, analysis is typically performed in a deuterated solvent
like dimethyl sulfoxide (DMSO-ds), which can solubilize the polar structure and allow for the
observation of exchangeable protons (OH and NH).

Experimental Protocol: NMR Sample Preparation

» Dissolution: Accurately weigh approximately 5-10 mg of methyl 5-bromo-2-
hydroxynicotinate.

o Solvent Addition: Dissolve the sample in ~0.7 mL of deuterated solvent (e.g., DMSO-ds)
containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

o Transfer: Transfer the solution to a 5 mm NMR tube.

e Acquisition: Acquire *H and 3C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
Assignments can be unequivocally confirmed using 2D NMR experiments like HSQC and
HMBC.
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'H NMR Spectroscopy: Data and Interpretation

The *H NMR spectrum provides information on the number of different types of protons, their
chemical environment, and their proximity to other protons. The 2-hydroxypyridine structure
exists in equilibrium with its 2-pyridone tautomer. In DMSO, the pyridone form often
predominates, meaning the "hydroxyl" proton is actually on the nitrogen atom (N-H).

Expected *H NMR Signals (in DMSO-de)
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Assigned
Proton

N-H (Pyridone)

Chemical Shift

(3, ppm)
(Predicted)

~12.0

Multiplicity

Broad Singlet

Integration

1H

Rationale for
Assignment

The acidic
proton on the
nitrogen is
highly
deshielded
and often
appears as a
broad signal
due to
exchange.

H-6

Doublet (d)

1H

This proton is
adjacent to the
electronegative
nitrogen and is
deshielded. It is
split by the
neighboring H-4
proton (4J

coupling).

H-4

Doublet (d)

1H

This proton is
deshielded by
the ring structure
and the adjacent
bromine. It is
split by the H-6

proton.

| -OCHs (Ester) | ~3.8 | Singlet (s) | 3H | Methyl protons of the ester group appear as a sharp

singlet in a typical region for this functional group. |

Note:The residual proton peak for DMSO-ds appears as a quintet at ~2.50 ppm, and the water

peak in DMSO-ds is commonly observed as a broad singlet around 3.3 ppm. These should be
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disregarded during spectral analysis.[5][6][7]

Caption: Key proton assignments for *H NMR analysis.

13C NMR Spectroscopy: Data and Interpretation

The 3C NMR spectrum reveals the number of unique carbon environments in the molecule.
For methyl 5-bromo-2-hydroxynicotinate, seven distinct signals are expected.

Expected 3C NMR Signals (in DMSO-ds)

) Chemical Shift (0, ppm) . .
Assigned Carbon ) Rationale for Assignment
(Predicted)
The ester carbonyl carbon
is highly deshielded and
C=0 (Ester) ~165 appears in the
characteristic downfield

region.[8]

The C-2 carbon, part of the

pyridone tautomer, is also a

C=0 (Pyridone) ~160

carbonyl and appears

significantly downfield.

Aromatic carbon adjacent to
C-4 ~142 the electron-withdrawing

bromine atom.

Aromatic carbon adjacent to
C-6 ~140 _ _

the ring nitrogen.

Aromatic carbon bearing the
C-3 ~118

ester group.

The carbon directly bonded to

bromine (C-Br) is shielded by
C-5 ~105

the halogen but its signal is

often of lower intensity.[3]
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| -OCHs (Ester) | ~52 | The methyl carbon of the ester is found in the typical upfield region for
sp3 carbons bonded to oxygen.[8] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance
(ATR)

o Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

» Pressure Application: Apply pressure using the anvil to ensure good contact between the
sample and the crystal.

o Data Acquisition: Record the spectrum, typically over a range of 4000 to 400 cm™1.

e Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after
analysis.

Key IR Absorption Bands
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Wavenumber
(cm~*) (Predicted)

3100-2800

Vibration Type

N-H Stretch

Functional Group Significance

A broad band
. . indicative of the N-
Amide (Pyridone) . .
H group involved in

hydrogen bonding.

~3050

C-H Stretch

Confirms the
Aromatic presence of the

pyridine ring.

~2950

C-H Stretch

Corresponds to the
Aliphatic (-CHs3) methyl group of the
ester.

~1720

C=0 Stretch

A strong, sharp
absorption

Ester -
characteristic of the

ester carbonyl.[9]

~1660

C=0 Stretch

Strong absorption
Amide (Pyridone) from the pyridone

carbonyl.

1600-1450

C=C / C=N Stretch

Multiple bands
Aromatic Ring confirming the

pyridine ring skeleton.

~1250

C-O Stretch

Strong absorption
Ester from the ester C-O

single bond.

| ~600 | C-Br Stretch | Aryl Halide | Indicates the presence of the carbon-bromine bond. |

Caption: Key functional group vibrations in the IR spectrum.

Mass Spectrometry (MS)
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Mass spectrometry provides the exact molecular weight and crucial information about the
elemental composition and fragmentation of the molecule.

Experimental Protocol: Electrospray lonization (ESI)

o Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a
suitable solvent like methanol or acetonitrile.

e Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10
pL/min).

« lonization: Analyze in positive or negative ion mode. For this molecule, positive mode
(IM+H]*) is highly effective.

o Detection: Use a high-resolution mass analyzer (e.g., TOF or Orbitrap) to obtain accurate
mass data.

Data Interpretation: Isotopic Pattern and Fragmentation

The most telling feature in the mass spectrum of a bromine-containing compound is its isotopic
signature. Bromine has two stable isotopes, 7°Br and 81Br, in nearly a 1:1 natural abundance.
This results in two molecular ion peaks of almost equal intensity, separated by 2 mass units
(m/z).

Expected Mass Spectrometry Data
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m/z Value (Predicted) lon Significance

The protonated molecular
231.9604 [M+H]* (for 7°Br) ion containing the lighter
bromine isotope.

The protonated molecular ion
containing the heavier bromine

233.9583 [M+H]* (for 8Br) isotope. This peak should be of
similar intensity to the m/z
231.96 peak.

A common fragment
200.93 [M+H - OCH3]* corresponding to the loss of
. +H - 3
the methoxy radical from the

ester.

| 172.94 | [M+H - CO2CHs]* | Fragmentation involving the loss of the entire carbomethoxy
group. |

Caption: Predicted fragmentation pathway in positive-ion ESI-MS.

Conclusion

The comprehensive spectroscopic analysis of methyl 5-bromo-2-hydroxynicotinate provides
a self-validating system for its structural confirmation. *H and 3C NMR define the carbon-
hydrogen framework and confirm the tautomeric state. IR spectroscopy validates the presence
of key functional groups, including the ester and pyridone carbonyls. Finally, high-resolution
mass spectrometry confirms the elemental formula and provides the definitive signature of a
monobrominated compound through its characteristic 1:1 isotopic pattern for the molecular ion.
Together, these techniques provide the necessary data for researchers and drug development
professionals to confidently verify the identity, purity, and structure of this important
pharmaceutical intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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